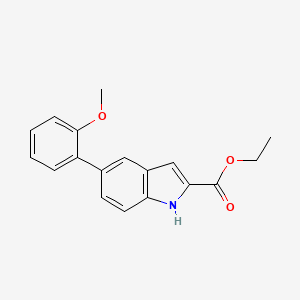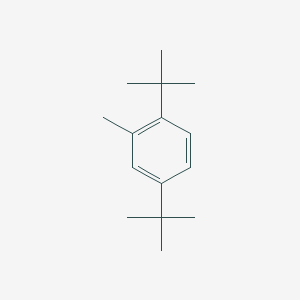
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- is a complex peptide compound composed of multiple amino acids. Each amino acid in this compound plays a crucial role in various biological processes. L-Valine is an essential amino acid that is vital for muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body. L-asparagine, L-phenylalanine, glycine, and L-serine are also essential amino acids that contribute to protein synthesis and various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- involves the stepwise addition of each amino acid to form the peptide chain. This process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are then removed using trifluoroacetic acid (TFA) to yield the final peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders and as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
Wirkmechanismus
The mechanism of action of L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- involves its interaction with specific molecular targets and pathways. Each amino acid within the peptide contributes to its overall activity. For example, L-Valine is known to stimulate muscle protein synthesis and repair, while L-asparagine plays a role in nitrogen metabolism. The peptide may also interact with cell surface receptors, enzymes, and transporters to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-: Similar in structure but contains L-leucine instead of L-valine.
L-Isoleucine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-: Contains L-isoleucine instead of L-valine.
L-Valine, L-asparaginyl-L-tyrosylglycyl-L-seryl-: Contains L-tyrosine instead of L-phenylalanine.
Uniqueness
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-valine and L-phenylalanine contributes to its hydrophobicity, while L-asparagine and L-serine provide polar functional groups that enhance its solubility and reactivity.
Eigenschaften
CAS-Nummer |
574749-81-8 |
|---|---|
Molekularformel |
C23H34N6O8 |
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H34N6O8/c1-12(2)19(23(36)37)29-22(35)16(11-30)27-18(32)10-26-21(34)15(8-13-6-4-3-5-7-13)28-20(33)14(24)9-17(25)31/h3-7,12,14-16,19,30H,8-11,24H2,1-2H3,(H2,25,31)(H,26,34)(H,27,32)(H,28,33)(H,29,35)(H,36,37)/t14-,15-,16-,19-/m0/s1 |
InChI-Schlüssel |
DGLOJDPUGVQOAA-FPXQBCRKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
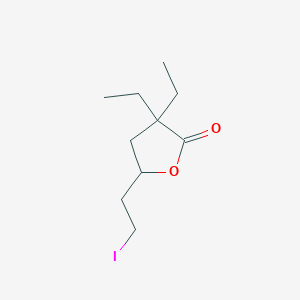

![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
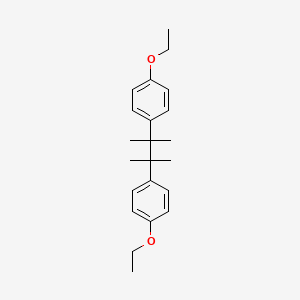
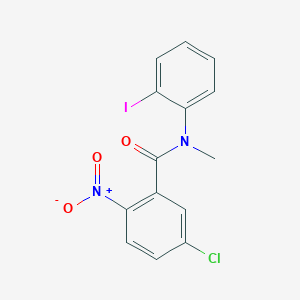
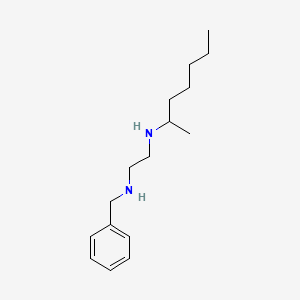
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
